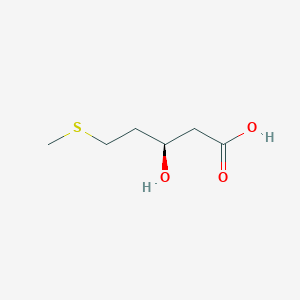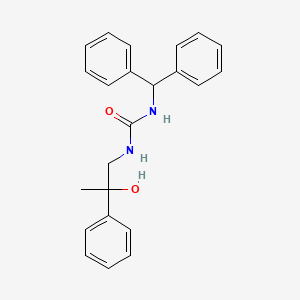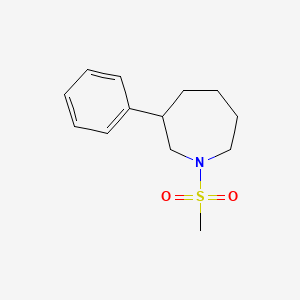
(3R)-3-Hydroxy-5-methylsulfanylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R)-3-Hydroxy-5-methylsulfanylpentanoic acid, also known as homocysteine thiolactone, is a sulfur-containing amino acid derivative. It is a cyclic thioester of homocysteine and has been found to play a significant role in various biological processes.
Scientific Research Applications
Quantitative Analysis in Wine and Beverages
Elisa Gracia-Moreno et al. (2015) developed a method for the quantitative determination of hydroxy acids in wines and other alcoholic beverages, emphasizing the relevance of these compounds to wine aroma and flavor. Their research offers insights into the sensory effects of hydroxy acids, including compounds structurally related to (3R)-3-Hydroxy-5-methylsulfanylpentanoic acid, on the overall sensory profile of wines and beers, highlighting their importance in the food and beverage industry Elisa Gracia-Moreno, R. Lopez, V. Ferreira, 2015.
Renin Inhibitors and Peptide Design
S. Thaisrivongs et al. (1987) described the synthesis of novel angiotensinogen analogues containing a dipeptide isostere similar to this compound, demonstrating potent inhibition of human plasma renin. This work highlights the compound's potential application in the design of renin inhibitors, showcasing its relevance in medicinal chemistry and drug discovery S. Thaisrivongs, D. Pals, L. T. Kroll, S. R. Turner, F. Han, 1987.
Synthesis and Characterization of Sulfur-containing Wine Odorants
Y. Kotseridis et al. (2000) focused on the synthesis of deuterated analogues of impact odorants in wines, such as 4-sulfanyl-4-methylpentan-2-one, which shares structural similarities with this compound. This study is pivotal for understanding the quantitative determination of sulfur-containing wine odorants, contributing to the food and beverage industry's knowledge of flavor and aroma compounds Y. Kotseridis, J. Ray, C. Augier, R. Baumes, 2000.
Biopolymer Production by Microorganisms
P. Holmes (1988) described the production of poly(3-hydroxyalkanoates), biopolymers synthesized by microorganisms, from substrates including this compound. These polymers have potential applications in the medical, veterinary, and packaging industries due to their biodegradability and thermoplastic properties P. Holmes, 1988.
Antibiotic Synthesis
Y. Iso et al. (1996) reported the synthesis and biological activity of novel carbapenem antibiotics containing pyrrolidinylthio moiety, related to the structure of this compound. Their findings illustrate the compound's utility in developing new antibiotics with potent activity against a broad spectrum of bacteria, including drug-resistant strains Y. Iso, T. Irie, Y. Nishino, K. Motokawa, Y. Nishitani, 1996.
properties
IUPAC Name |
(3R)-3-hydroxy-5-methylsulfanylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKBRSYYWPTGJO-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902778-59-0 |
Source


|
| Record name | (3R)-3-hydroxy-5-(methylsulfanyl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime](/img/structure/B2581218.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2581220.png)


![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-phenoxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2581227.png)




![5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2581236.png)


![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2581239.png)
